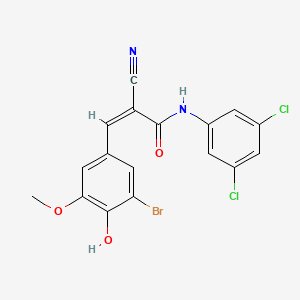

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide

Descripción

The compound “(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide” is a structurally complex enamide derivative characterized by distinct functional groups. Its molecular architecture includes:

- A 3-bromo-4-hydroxy-5-methoxyphenyl ring, providing steric bulk and polar interactions via bromine, hydroxyl, and methoxy substituents.

- An N-(3,5-dichlorophenyl) moiety, contributing halogen-mediated hydrophobic interactions and possible bioactivity, as seen in agrochemical analogs .

Structural determination methods, such as X-ray crystallography using SHELX software, may be employed to resolve its conformation .

Propiedades

IUPAC Name |

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrCl2N2O3/c1-25-15-4-9(3-14(18)16(15)23)2-10(8-21)17(24)22-13-6-11(19)5-12(20)7-13/h2-7,23H,1H3,(H,22,24)/b10-2- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIPEPXUNCAXPN-SGAXSIHGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC(=CC(=C2)Cl)Cl)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrCl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide typically involves multi-step organic reactions. One common synthetic route includes:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-hydroxy-5-methoxybenzaldehyde and 3,5-dichloroaniline.

Formation of Intermediate: The first step involves the formation of an intermediate through a condensation reaction between 3-bromo-4-hydroxy-5-methoxybenzaldehyde and malononitrile in the presence of a base like sodium ethoxide.

Cyclization: The intermediate undergoes cyclization to form a cyano-substituted intermediate.

Amidation: The final step involves the reaction of the cyano intermediate with 3,5-dichloroaniline under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base or a transition metal catalyst.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide may be studied for its potential bioactivity. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for the development of new drugs. Its structural features suggest it might interact with various biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science.

Mecanismo De Acción

The mechanism of action of (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For instance, it might inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound shares structural motifs with several agrochemicals and metabolites, enabling a comparative analysis based on substituent effects and biological roles. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations

Halogenation Patterns: The 3,5-dichlorophenyl group in the target compound contrasts with 3,4-dichlorophenyl in propanil. The 3,5-substitution may enhance steric hindrance and alter binding affinity compared to 3,4-isomers, as seen in propanil’s herbicidal activity . Bromine in the target compound (vs.

Backbone and Functional Groups: The cyano-enamide system in the target compound differs from the imidazolidine ring in iprodione metabolites, which are associated with fungicidal activity via inhibition of histone deacetylases . Benzamide derivatives like isoxaben rely on methoxy groups for herbicidal action, suggesting that the target compound’s methoxy substituent may similarly influence bioactivity .

The conjugated enamide-cyano system may confer rigidity, reducing entropy penalties during target binding compared to flexible propanamide chains.

Research Implications

For instance:

- The dichlorophenyl moiety may target fungal or plant enzymes, as seen in iprodione and propanil .

- Crystallographic studies using SHELX software could elucidate conformational preferences critical for activity.

Notes on Evidence Limitations

The provided evidence lacks explicit data on the target compound’s synthesis, bioactivity, or physicochemical properties. Comparisons are inferred from structural analogs in pesticide chemistry and crystallographic methodologies . Further experimental studies are required to validate these hypotheses.

Q & A

Q. What are the critical steps and challenges in synthesizing (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide?

The synthesis typically involves:

- Knoevenagel condensation between a substituted benzaldehyde derivative and a cyanoacetamide precursor to form the α,β-unsaturated cyanoenamide core.

- Substituent introduction : Bromination at the 3-position and methoxylation at the 5-position of the phenyl ring, followed by protection/deprotection of the hydroxyl group to prevent side reactions .

- Optimization parameters : Reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalytic bases (e.g., piperidine) to enhance yield (typically 60–75%) . Key challenges : Avoiding Z/E isomerization during condensation and managing steric hindrance from the 3,5-dichlorophenyl group.

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm regiochemistry (e.g., Z-configuration via coupling constants) and substituent positions. Aromatic protons appear at δ 6.8–7.5 ppm, while the cyano group resonates near δ 120 ppm in C NMR .

- HPLC-MS : Validates purity (>95%) and molecular weight (calculated: 479.6 g/mol; observed: [M+H]⁺ = 480.6) .

- X-ray crystallography : Resolves stereochemical ambiguities; SHELXL refinement is recommended for small-molecule structures .

Q. How do substituents (bromo, methoxy, dichlorophenyl) influence the compound’s reactivity?

- Electrophilic sites : The bromine atom at the 3-position enhances electrophilicity, facilitating nucleophilic substitution (e.g., Suzuki coupling).

- Steric effects : The 3,5-dichlorophenyl group introduces steric bulk, slowing reactions at the amide nitrogen.

- Hydrogen bonding : The 4-hydroxy group participates in intramolecular H-bonding with the cyano group, stabilizing the Z-isomer .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Docking studies : Use software like AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or CDK2). The dichlorophenyl group shows π-π stacking with hydrophobic pockets, while the cyano group forms hydrogen bonds with catalytic residues .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-deficient regions prone to nucleophilic attack. The α,β-unsaturated system (LUMO = -1.8 eV) is highly reactive toward thiols (e.g., glutathione) .

Q. What strategies resolve conflicting spectroscopic data during structural elucidation?

- 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships to distinguish Z/E isomers. For example, NOE interactions between the enamide proton and 4-hydroxy group confirm the Z-configuration .

- Isotopic labeling : Introduce C at the cyano group to track its participation in side reactions.

- Crystallographic validation : Resolve ambiguities via single-crystal X-ray diffraction; SHELXD is robust for phase determination in small molecules .

Q. How can reaction byproducts be minimized during large-scale synthesis?

- Flow chemistry : Continuous flow systems improve heat dissipation and reduce Z/E isomerization.

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 2 h) and improves yield by 10–15% .

- Byproduct analysis : Use LC-MS to identify dimers (m/z ~960) or hydrolysis products (e.g., free carboxylic acid at m/z 422) and adjust pH (<7) to suppress degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.